molecular formula C25H23ClN2O B4748860 5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole

Cat. No. B4748860
M. Wt: 402.9 g/mol
InChI Key: WFPPZZGQRLULSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole, commonly known as CPO or PBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPO is a type of fluorescent dye that is widely used in various fields of research, including biology, chemistry, and material science. In

Mechanism of Action

The mechanism of action of CPO is based on its unique fluorescent properties. CPO absorbs light at a specific wavelength and then emits light at a longer wavelength. This process is known as fluorescence. The intensity of fluorescence depends on the concentration of CPO and the properties of the surrounding environment. CPO can be used to monitor changes in the environment, such as changes in pH, temperature, and ion concentration.
Biochemical and Physiological Effects:
CPO has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that CPO is not approved for human consumption and should only be used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPO is its high sensitivity and selectivity for biological molecules. It can detect molecules at very low concentrations, making it a valuable tool in biological research. Another advantage is its ease of use and compatibility with various experimental conditions. However, CPO has some limitations, including its limited solubility in water and its susceptibility to photobleaching, which can limit its use in long-term experiments.

Future Directions

There are numerous future directions for the use of CPO in scientific research. One potential direction is the development of new biosensors for the detection of diseases and environmental pollutants. Another direction is the use of CPO in the development of new materials with unique optical and electronic properties. Additionally, CPO can be used to study the dynamics of biological processes, such as protein-protein interactions and enzymatic reactions. Overall, the unique properties of CPO make it a valuable tool in various fields of scientific research.

Scientific Research Applications

CPO has a wide range of scientific research applications due to its unique fluorescent properties. It is commonly used as a fluorescent probe to detect biological molecules such as proteins, nucleic acids, and lipids. CPO has also been used in the development of biosensors for the detection of diseases and environmental pollutants. In chemistry, CPO is used as a fluorescence marker to study the reaction kinetics and mechanisms of chemical reactions. Moreover, CPO has been used in the field of material science to develop new materials with unique optical and electronic properties.

properties

IUPAC Name

5-(2-chlorophenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24-27-25(29-28-24)22-8-5-6-9-23(22)26/h5-6,8-17H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPPZZGQRLULSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
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5-(2-chlorophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole

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